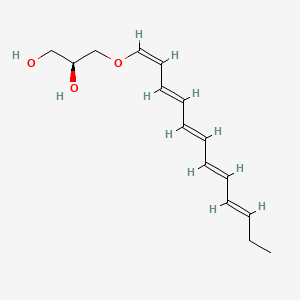

cis-Fecapentaene-12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

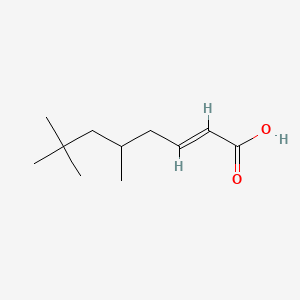

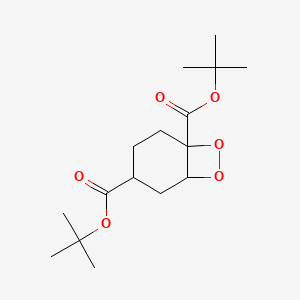

cis-Fecapentaene-12: is a polyunsaturated ether-lipid produced by the colonic microflora in humans and pigs. It is known for its genotoxic properties and has been extensively studied for its potential role in the initiation of colorectal cancer . This compound is a mutagen found in human feces and has been shown to cause DNA damage and mutations in human cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-Fecapentaene-12 involves the purification of its precursors from feces. This process includes a series of extractions and precipitation in organic solvents followed by high-performance liquid chromatography (HPLC) using silica and amine columns . The purified precursor can be hydrolyzed in vitro by a combination of lipase and phospholipase C to produce this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its specific biological origin and the complexity of its synthesis. The compound is primarily obtained through laboratory extraction and purification techniques .

Chemical Reactions Analysis

Types of Reactions: cis-Fecapentaene-12 undergoes several types of chemical reactions, including:

Oxidation: Reacts with thiols, causing the formation of oxidized glutathione.

Alkylation: Directly reacts with glutathione, leading to thiol depletion.

DNA Damage: Causes DNA interstrand cross-links, single-strand breaks, and DNA-protein cross-links.

Common Reagents and Conditions:

Glutathione: Used in reactions to study thiol depletion and oxidative reactions.

Plasmid DNA: Used to study DNA damage patterns.

Major Products Formed:

Oxidized Glutathione: Formed during oxidative reactions with thiols.

DNA Cross-Links and Breaks: Result from reactions with DNA.

Scientific Research Applications

cis-Fecapentaene-12 has several scientific research applications, including:

Cancer Research: Studied for its role in the initiation of colorectal cancer due to its genotoxic properties.

Mutagenicity Studies: Used to understand the mechanisms of DNA damage and mutation.

Biological Studies: Investigated for its effects on cellular thiols and membrane integrity.

Mechanism of Action

The mechanism of action of cis-Fecapentaene-12 involves its ability to act as a mutagen without requiring metabolic activation . The compound’s unusual structure suggests that a carbocation formed by the addition of an electrophilic species (such as a proton) to the enol ether is the reactive species . This reactive carbocation can cause DNA damage, including interstrand cross-links and single-strand breaks .

Comparison with Similar Compounds

Fecapentaene-14: Another genotoxic polyunsaturated ether-lipid produced by colonic microflora.

Other Fecapentaene Analogues: Various analogues have been identified in human feces.

Uniqueness: cis-Fecapentaene-12 is unique due to its specific structure and high reactivity, which allows it to cause significant DNA damage and mutations . Its ability to act as a mutagen without requiring metabolic activation further distinguishes it from other similar compounds .

Properties

CAS No. |

91605-35-5 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(2S)-3-[(1Z,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11-/t15-/m0/s1 |

InChI Key |

CQBOBCAMYWRTNO-ZXBRQBASSA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/C=C\OC[C@H](CO)O |

Canonical SMILES |

CCC=CC=CC=CC=CC=COCC(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.